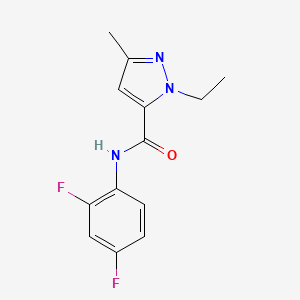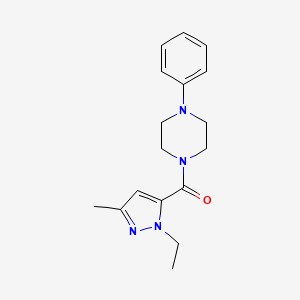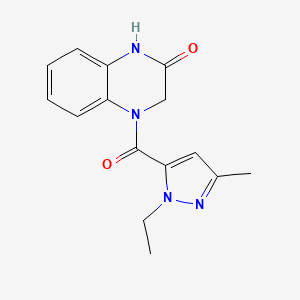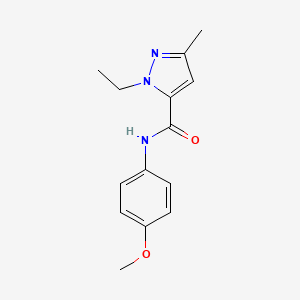
1-ethyl-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxamide, also known as EMMP, is an organic compound with a wide range of applications in scientific research. Its unique chemical structure and properties make it an ideal candidate for use in a variety of experiments, from organic synthesis to drug discovery.
科学的研究の応用
1-ethyl-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research. It has been used in the synthesis of novel heterocyclic compounds, such as pyrazolopyrimidines and triazolopyrimidines. It has also been used as a starting material for the preparation of cyclic peptides, which have potential applications in drug discovery. Additionally, this compound has been used in the synthesis of pyridazinone derivatives, which have potential applications in the treatment of cancer and other diseases.
作用機序
The mechanism of action of 1-ethyl-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxamide is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450. This inhibition can be used to enhance the effectiveness of certain drugs, as well as to reduce their side effects. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and oxidative stress, as well as to have anti-cancer and anti-diabetic properties. Additionally, this compound has been shown to have neuroprotective effects, and may be beneficial in the treatment of neurological disorders.
実験室実験の利点と制限
The use of 1-ethyl-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxamide in laboratory experiments offers a number of advantages. It is relatively easy to synthesize, and its unique chemical structure and properties make it an ideal candidate for use in a variety of experiments. Additionally, this compound is relatively stable and can be stored for long periods of time without degradation.
However, there are also some limitations to the use of this compound in laboratory experiments. It is not soluble in water, so it must be dissolved in a suitable solvent before use. Additionally, this compound is toxic, so it must be handled with care.
将来の方向性
The potential future directions for 1-ethyl-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxamide are numerous. Further research into its mechanism of action and biochemical and physiological effects could lead to new applications in drug discovery and the treatment of diseases. Additionally, this compound could be used in the synthesis of novel heterocyclic compounds and other compounds with potential applications in medicine and other fields. Finally, further research into the synthesis of this compound could lead to the development of more efficient and cost-effective synthesis methods.
合成法
1-ethyl-N-(4-methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxamide can be synthesized from a variety of starting materials, including ethyl acetoacetate, 4-methoxybenzaldehyde, and ammonium acetate. The synthesis is typically carried out in an anhydrous environment using a microwave-assisted synthesis (MAS) technique. The reaction is carried out at temperatures ranging from 70 to 150°C, and the resulting product is a white solid with a melting point of 105-106°C.
特性
IUPAC Name |
2-ethyl-N-(4-methoxyphenyl)-5-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-17-13(9-10(2)16-17)14(18)15-11-5-7-12(19-3)8-6-11/h5-9H,4H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDAOUGHYNACCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
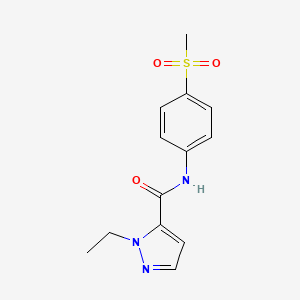
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6537192.png)
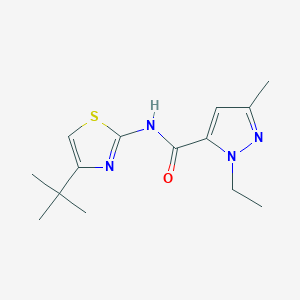

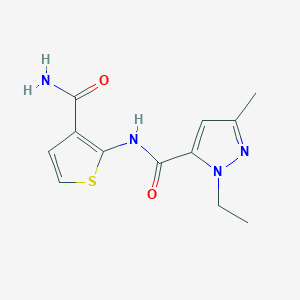
![1-ethyl-3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537230.png)
![2-[4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4,7-dimethyl-1,3-benzothiazole](/img/structure/B6537233.png)
![2-[4-(1-ethyl-3-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-4-(methylsulfanyl)-1,3-benzothiazole](/img/structure/B6537241.png)
![1-ethyl-3-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6537245.png)
